molecular formula C17H15Cl2NO6 B14563227 Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate CAS No. 62122-44-5

Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate

Cat. No.: B14563227
CAS No.: 62122-44-5
M. Wt: 400.2 g/mol
InChI Key: ZZOFCXHIBRFVCZ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes a dichlorophenoxy group and a nitrophenoxy group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Hydroxide ions in an aqueous medium.

Major Products Formed

Scientific Research Applications

Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include the inhibition of metabolic processes or signal transduction pathways .

Properties

CAS No.

62122-44-5

Molecular Formula

C17H15Cl2NO6

Molecular Weight

400.2 g/mol

IUPAC Name

ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate

InChI

InChI=1S/C17H15Cl2NO6/c1-3-24-17(21)10(2)25-16-9-12(5-6-14(16)20(22)23)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3

InChI Key

ZZOFCXHIBRFVCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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